Tosagestin
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Overview
Description
Preparation Methods
The synthesis of Tosagestin involves several steps. One of the key synthetic routes includes the incubation of 11-methyleneestr-4-ene-3,17-dione with spores of Gomerella cingulata to produce 15-alpha-hydroxy-11-methyleneestr-4-ene-3,17-dione . This intermediate is then treated with ethane-1,2-dithiol and boron trifluoride etherate in ethanol to yield the 3-dithioacetal . Subsequent reactions involve methanesulfonyl chloride and sodium acetate to form 11-methyleneestra-4,15-diene-3,17-dione 3-(ethylenedithioacetal), which is then treated with potassium acetylide in tetrahydrofuran to produce the 17-alpha-ethynyl-17-beta-hydroxy derivative . The final compound is obtained by deprotection with potassium carbonate and methyl iodide in refluxing methanol/water .
Chemical Reactions Analysis
Tosagestin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanesulfonyl chloride, sodium acetate, potassium acetylide, and boron trifluoride etherate . Major products formed from these reactions include 15-alpha-hydroxy-11-methyleneestr-4-ene-3,17-dione and 11-methyleneestra-4,15-diene-3,17-dione .
Scientific Research Applications
Tosagestin has been studied for its potential use in hormonal contraceptives and hormone replacement therapy . It acts as a progestin, mimicking the effects of natural progesterone in the body . Research has also explored its pharmacokinetic differences between different populations, such as Caucasian and Japanese subjects . Additionally, studies have investigated its metabolism in various species .
Mechanism of Action
Tosagestin exerts its effects by acting as a progestin, binding to progesterone receptors in the body . This interaction leads to changes in the expression of genes involved in the menstrual cycle and pregnancy . The compound’s molecular targets include estrogen receptors and progesterone receptors .
Comparison with Similar Compounds
Tosagestin is similar to other synthetic progestins such as norethisterone and gestodene . it is unique due to its 11-methylene group, which enhances its binding affinity to progesterone receptors . Other similar compounds include 17α-ethynyl-11-methylene-19-nor-δ15-testosterone and 11-methylene-δ15-norethisterone .
Properties
CAS No. |
110072-15-6 |
---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H24O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,9-11,16-19,23H,2,5-8,12H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |
InChI Key |
YJSTYQGZKJHXLN-OLGWUGKESA-N |
Isomeric SMILES |
C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |
SMILES |
CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |
Canonical SMILES |
CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tosagestin; Org-30659; Org 30659; Org30659. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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